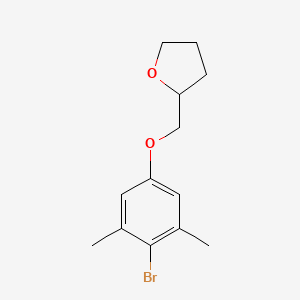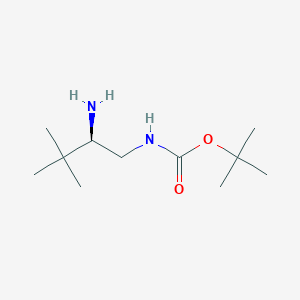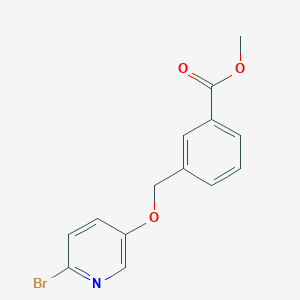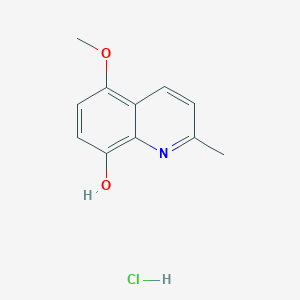
2-Nitro-5-pyridin-4-yl-phenylamine
Descripción general
Descripción
2-Nitro-5-pyridin-4-yl-phenylamine, also known as NPA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. NPA has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
2-Nitro-5-pyridin-4-yl-phenylamine inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage and eventually cell death. In addition, 2-Nitro-5-pyridin-4-yl-phenylamine has been shown to inhibit the activation of NF-κB by preventing its translocation into the nucleus, thus reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-Nitro-5-pyridin-4-yl-phenylamine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-Nitro-5-pyridin-4-yl-phenylamine induces DNA damage and cell death, leading to tumor regression. In neurons, 2-Nitro-5-pyridin-4-yl-phenylamine protects against oxidative stress and inflammation, promoting neuronal survival. Inflammatory diseases, such as arthritis and colitis, have been shown to be ameliorated by 2-Nitro-5-pyridin-4-yl-phenylamine treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Nitro-5-pyridin-4-yl-phenylamine in lab experiments is its high potency and specificity for PARP inhibition. This allows for precise manipulation of the DNA repair pathway and investigation of its role in various biological processes. However, 2-Nitro-5-pyridin-4-yl-phenylamine has been shown to have some limitations, such as low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 2-Nitro-5-pyridin-4-yl-phenylamine research. One potential application is in combination therapy for cancer treatment, where 2-Nitro-5-pyridin-4-yl-phenylamine could be used in conjunction with other chemotherapeutic agents to enhance their efficacy. Another direction is in the development of novel PARP inhibitors based on the chemical structure of 2-Nitro-5-pyridin-4-yl-phenylamine. Finally, the potential use of 2-Nitro-5-pyridin-4-yl-phenylamine in the treatment of neurodegenerative diseases and inflammatory disorders warrants further investigation.
In conclusion, 2-Nitro-5-pyridin-4-yl-phenylamine is a potent PARP inhibitor that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of DNA repair in various biological processes. While there are some limitations to its use, the potential therapeutic applications of 2-Nitro-5-pyridin-4-yl-phenylamine in cancer, neurodegenerative diseases, and inflammation make it an exciting area of research for future exploration.
Aplicaciones Científicas De Investigación
2-Nitro-5-pyridin-4-yl-phenylamine has been extensively studied in various fields of research. In cancer treatment, 2-Nitro-5-pyridin-4-yl-phenylamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, leading to increased DNA damage and cell death. In neurodegenerative diseases, 2-Nitro-5-pyridin-4-yl-phenylamine has been found to protect neurons from oxidative stress and inflammation. Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. 2-Nitro-5-pyridin-4-yl-phenylamine has been shown to reduce inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response.
Propiedades
IUPAC Name |
2-nitro-5-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-7-9(1-2-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNZVGBZRQCFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295912 | |
| Record name | 2-Nitro-5-(4-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-pyridin-4-yl-phenylamine | |
CAS RN |
1404562-18-0 | |
| Record name | 2-Nitro-5-(4-pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404562-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-(4-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)










![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)

